molecular formula C22H39BO2S B1427157 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene CAS No. 960524-18-9

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Cat. No. B1427157
M. Wt: 378.4 g/mol
InChI Key: VOFQGWRXFFSUGR-UHFFFAOYSA-N
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Description

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (DTMT) is a novel chemical compound that has recently been developed for use in scientific research. It is a member of the boronate ester family, and is characterized by its ability to form strong covalent bonds with a wide variety of biological molecules. Due to its unique structure, DTMT has a range of potential applications in laboratory research, including in vivo and in vitro studies.

Scientific Research Applications

Polymer Synthesis and Properties

Research has explored the synthesis and properties of polymers containing tetramethyl-dioxaborolane derivatives. For example, deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain have been synthesized, demonstrating solubility in common organic solvents and potential utility in various applications (Welterlich, Charov, & Tieke, 2012).

Crystal Structure and DFT Study

The molecular structures of compounds containing tetramethyl-dioxaborolane have been studied using methods like Density Functional Theory (DFT). These studies provide insights into the conformational and physicochemical properties of these compounds, which are useful in understanding their behavior in different applications (Huang et al., 2021).

Organic Semiconductors

Compounds with dioxaborolane structures have been used in the design and synthesis of organic semiconductors. For instance, polymers that can be proton-doped to exhibit electrochromic properties have been developed, showing potential for use in electronic devices (Yin et al., 2022).

Electrochromic Materials

The development of electrochromic materials utilizing dioxaborolane derivatives has been explored. These materials can switch between different colors and have potential applications in large-area electrochromic devices (Xu et al., 2016).

properties

IUPAC Name

2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-18-26-20(19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFQGWRXFFSUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yin, M Mukaida, S Horike, K Kirihara, S Yamane… - RSC …, 2022 - pubs.rsc.org
This paper shows how protonated 3,4-ethylene dioxythiophene moieties can be used as an end group to make organic conductors. An organic semiconductor 2,5-bis(5-(2,3-…
Number of citations: 2 pubs.rsc.org

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